2-Morpholinopyridin-3-ol
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Overview
Description
2-Morpholinopyridin-3-ol is a heterocyclic compound that belongs to the family of pyridine derivatives. It is characterized by the presence of a morpholine ring attached to the pyridine nucleus. This compound has garnered attention due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyridin-3-ol typically involves the reaction of 3-hydroxypyridine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group, followed by the addition of morpholine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: 2-Morpholinopyridin-3-one.
Reduction: 2-Morpholinopiperidine.
Substitution: 2-Morpholinopyridin-3-yl halides or alkyl derivatives.
Scientific Research Applications
2-Morpholinopyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological properties.
Mechanism of Action
The mechanism of action of 2-Morpholinopyridin-3-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The morpholine ring enhances its binding affinity and specificity. Additionally, it can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-Morpholinopyridine-3-boronic acid hydrochloride
- 3,5-Dichloro-6-morpholinopyridin-2-ol
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Comparison: 2-Morpholinopyridin-3-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a morpholine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Morpholinopyridine-3-boronic acid hydrochloride has a boronic acid group, which makes it useful in Suzuki coupling reactions, whereas this compound is more versatile in oxidation and reduction reactions.
Properties
IUPAC Name |
2-morpholin-4-ylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-2-1-3-10-9(8)11-4-6-13-7-5-11/h1-3,12H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPBTAKHXHNBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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